Diastereoselectivity in Hydrocyanation: N,N-Dibenzyl vs. N-Boc Protection
In the hydrocyanation of α,β-unsaturated ketones derived from L‑valine, the N,N‑dibenzyl protected enone (derived from (S)-2-(Dibenzylamino)-3-methyl-1-butanol) afforded a 6:1 anti:syn diastereomeric ratio of β‑cyano ketone adducts. In contrast, the N‑Boc protected analog produced only a 1:1 mixture under identical conditions [1]. This 6‑fold enhancement in stereocontrol is directly attributable to the steric bulk of the dibenzylamino group.
| Evidence Dimension | Diastereoselectivity (anti:syn ratio) in hydrocyanation reaction |
|---|---|
| Target Compound Data | 6:1 anti:syn |
| Comparator Or Baseline | N-Boc-L-valinol derived enone: 1:1 anti:syn |
| Quantified Difference | 6-fold increase in stereoselectivity (from 50% to ~86% de) |
| Conditions | Hydrocyanation with diethylaluminum cyanide on α,β-unsaturated ketones derived from N-protected L-valine |
Why This Matters
The 6:1 stereoselectivity enables streamlined synthesis of enantiomerically pure dipeptide isosteres without requiring subsequent chiral resolution steps, reducing both time and material costs in medicinal chemistry workflows.
- [1] Benedetti, F.; Norbedo, S.; et al. Val-Ala Dipeptide Isosteres via Hydrocyanation of α′-Amino α,β-Unsaturated Ketones − Control of Stereoselectivity by the N-Protecting Group. Tetrahedron 2003. View Source
